2-amino-N-[(6-methoxypyridazin-3-yl)methyl]-N-propan-2-ylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-[(6-methoxypyridazin-3-yl)methyl]-N-propan-2-ylpropanamide is a chemical compound with the molecular formula C11H18N4O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(6-methoxypyridazin-3-yl)methyl]-N-propan-2-ylpropanamide typically involves the reaction of 6-methoxypyridazin-3-ylmethylamine with isopropylamine and a suitable acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(6-methoxypyridazin-3-yl)methyl]-N-propan-2-ylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
2-amino-N-[(6-methoxypyridazin-3-yl)methyl]-N-propan-2-ylpropanamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-[(6-methoxypyridazin-3-yl)methyl]-N-propan-2-ylpropanamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-amino-N-[(6-methoxypyridazin-3-yl)methyl]acetamide: Similar structure but with a different acyl group.
2-amino-N-isopropyl-N-(6-methoxypyridazin-3-ylmethyl)acetamide: Another derivative with slight structural variations
Uniqueness
2-amino-N-[(6-methoxypyridazin-3-yl)methyl]-N-propan-2-ylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H20N4O2 |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-amino-N-[(6-methoxypyridazin-3-yl)methyl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C12H20N4O2/c1-8(2)16(12(17)9(3)13)7-10-5-6-11(18-4)15-14-10/h5-6,8-9H,7,13H2,1-4H3 |
InChI Key |
XBQUCSQTQILPQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=NN=C(C=C1)OC)C(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.